Product packaging for Samarium acetate hydrate(Cat. No.:CAS No. 100587-91-5; 17829-86-6)

Samarium acetate hydrate

Cat. No.: B2975564
CAS No.: 100587-91-5; 17829-86-6
M. Wt: 345.51
InChI Key: LKSVMAKMHXTSQX-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Lanthanide Acetates in Coordination Chemistry

Lanthanide acetates are a class of coordination compounds that play a crucial role in various fields of chemistry and materials science. The coordination chemistry of lanthanides is characterized by their high coordination numbers, typically ranging from 6 to 12, and their preference for oxygen-donating ligands. Acetate (B1210297) ions, with their carboxylate groups, act as versatile ligands that can coordinate to lanthanide ions in several modes, including monodentate, bidentate, and bridging fashions. nih.govfrontiersin.org This versatility allows for the formation of a wide array of structures, from simple mononuclear complexes to intricate polynuclear clusters and coordination polymers. frontiersin.orgnih.gov

The significance of lanthanide acetates stems from their utility as precursors for the synthesis of other lanthanide-containing materials. americanelements.comnanochemazone.com For instance, they are often used in the preparation of lanthanide oxides, which have applications in catalysis, ceramics, and high-performance magnets. americanelements.comnanochemazone.com Furthermore, the unique luminescent and magnetic properties of lanthanide ions are retained and can be modulated within the acetate coordination sphere, making these compounds valuable for the development of optical materials, such as phosphors and lasers, as well as magnetic resonance imaging (MRI) contrast agents. fishersci.ptottokemi.com The study of lanthanide acetates provides fundamental insights into the coordination behavior of f-block elements, which is essential for the rational design of new functional materials. nih.gov

Overview of Samarium(III) Acetate Hydrate (B1144303) as a Coordination Compound

Samarium(III) acetate hydrate, with the general formula Sm(CH₃COO)₃·xH₂O, is a crystalline solid that is moderately soluble in water. americanelements.comnanochemazone.comsamaterials.com In this compound, the samarium ion is in its stable +3 oxidation state. cymitquimica.com The acetate ions (CH₃COO⁻) and water molecules (H₂O) act as ligands, coordinating to the central samarium ion. The number of water molecules (x) in the hydrate can vary, leading to different hydrated forms, such as the trihydrate and tetrahydrate. wikipedia.orgprochemonline.comaemree.com

Table 1: General Properties of Samarium(III) Acetate Hydrate

PropertyValue
Chemical FormulaSm(CH₃COO)₃·xH₂O samaterials.com
AppearancePale yellow or off-white crystalline powder samaterials.comwikipedia.orgprochemonline.com
Oxidation State of Samarium+3 cymitquimica.com
SolubilityModerately soluble in water americanelements.comnanochemazone.com

Fundamental Research Questions Pertaining to Samarium(III) Acetate Hydrate

The study of samarium(III) acetate hydrate continues to present several fundamental research questions that drive ongoing investigations. A primary area of inquiry is the precise control over the synthesis to obtain specific hydrated forms and crystal structures. Understanding the factors that govern the formation of different coordination polymers and polynuclear clusters is crucial for tailoring the material's properties for specific applications. nih.gov

Another key research question revolves around the detailed characterization of its magnetic and spectroscopic properties. While it is known that samarium compounds can exhibit interesting magnetic behavior, a thorough understanding of the magnetic interactions within the specific coordination environment of the acetate hydrate is an active area of research. frontiersin.org Furthermore, detailed spectroscopic studies, including luminescence and vibrational spectroscopy, can provide deeper insights into the local coordination environment of the samarium ion and the nature of the samarium-ligand bonds.

Finally, researchers are actively exploring new applications for samarium(III) acetate hydrate. Its potential as a catalyst in organic synthesis and as a precursor for novel nanomaterials are areas of significant interest. americanelements.comnanochemazone.comfishersci.ptottokemi.com Investigating how the structure and reactivity of samarium(III) acetate hydrate can be harnessed for these applications remains a key challenge and a promising avenue for future research. archivemarketresearch.comarchivemarketresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11O7Sm B2975564 Samarium acetate hydrate CAS No. 100587-91-5; 17829-86-6

Properties

IUPAC Name

acetic acid;samarium;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.H2O.Sm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITSQBNOPPGAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.O.[Sm]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O7Sm
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes for Samarium Iii Acetate Hydrate

Conventional Synthetic Pathways to Samarium(III) Acetate (B1210297) Hydrate (B1144303)

Conventional methods for synthesizing samarium(III) acetate hydrate are straightforward, typically involving the reaction of a samarium precursor with acetic acid followed by crystallization.

The most common and direct route to samarium(III) acetate hydrate involves the acid-base reaction between samarium(III) oxide (Sm₂O₃) and aqueous acetic acid (CH₃COOH). crystalls.info The samarium oxide dissolves in the acid to form samarium acetate, which remains in the aqueous solution. crystalls.infoguidechem.com The generalized chemical equation for this reaction is:

Sm₂O₃ + 6CH₃COOH → 2Sm(CH₃COO)₃ + 3H₂O crystalls.info

A typical laboratory-scale preparation involves dissolving samarium(III) oxide in a 50% aqueous solution of acetic acid. guidechem.comwikipedia.org The mixture is heated to facilitate the complete dissolution of the oxide. guidechem.com If any insoluble matter remains, the solution is filtered to ensure clarity before proceeding to the crystallization step. guidechem.com Alternative samarium precursors such as samarium(III) hydroxide or carbonate can also be used, reacting with acetic acid to yield the same samarium acetate product in solution. crystalls.info

Table 1: Reaction Parameters for Direct Synthesis

Reactant Reagent Conditions Product in Solution
Samarium(III) Oxide (Sm₂O₃) 50% Acetic Acid (aq) Heating Samarium(III) Acetate
Samarium(III) Hydroxide (Sm(OH)₃) Acetic Acid (aq) Stirring Samarium(III) Acetate

Following the synthesis of the aqueous samarium acetate solution, the formation of the solid hydrate is achieved through crystallization. Isothermal evaporation is a frequently employed technique where the solvent (water) is slowly removed at a constant temperature, leading to the formation of single crystals. researchgate.net

In one documented procedure, after the dissolution of samarium oxide, the resulting clear solution is placed in a water bath at 75°C. guidechem.com Heating at this constant temperature evaporates a significant portion of the water, causing the solution to become supersaturated and inducing the crystallization of samarium(III) acetate hydrate. guidechem.com Once crystals have formed, they can be separated from the remaining solution by filtration. guidechem.com The isolated crystals are then often placed in a vacuum dryer containing a desiccant, such as sodium hydroxide or magnesium perchlorate, to be dried under vacuum. guidechem.com This process has been used to obtain the tetrahydrate form of the compound, Sm(CH₃COO)₃·4H₂O. guidechem.comwikipedia.org

Advanced Purification and High-Purity Synthesis Techniques

For applications requiring samarium acetate of exceptional purity, such as in the nuclear field, advanced purification techniques are necessary. redalyc.org These methods focus on removing other rare earth elements and impurities that are often present in the initial samarium-containing raw materials. redalyc.org

Ion exchange chromatography is a powerful technique for separating and purifying molecules based on their charge. purolite.com It is particularly effective for fractionating rare earth elements, which have similar chemical properties. redalyc.org

A process for producing high-purity samarium acetate begins with a raw material, such as mixed rare earth carbonates derived from monazite processing. redalyc.org This raw material is first subjected to ion exchange chromatography using a strong cationic resin. redalyc.org The rare earth elements are eluted from the resin using a solution of an ammonium salt of ethylenediaminetetraacetic acid (EDTA) under controlled pH conditions. redalyc.org This separation process can yield samarium oxide with a purity of 99.9%. redalyc.org

The resulting high-purity samarium oxide is then used as the precursor in the direct synthesis method described previously. It is dissolved in acetic acid to form a high-purity samarium acetate solution, from which the solid hydrate can be crystallized. redalyc.org The purity of the final product is certified using sensitive analytical techniques like inductively coupled plasma mass spectrometry (ICP-MS). redalyc.org

Table 2: High-Purity Synthesis via Ion Exchange Chromatography

Step Technique Reagents/Materials Outcome
1. Separation Ion Exchange Chromatography Strong Cationic Resin, EDTA Eluent Fractionation of Rare Earth Elements
2. Purification Precipitation & Conversion - 99.9% Pure Samarium(III) Oxide
3. Synthesis Dissolution in Acid Acetic Acid High-Purity Samarium(III) Acetate Solution

Control of Hydration Stoichiometry in Samarium(III) Acetate Hydrate Synthesis

The number of water molecules incorporated into the crystal structure of samarium(III) acetate—its hydration stoichiometry—can vary depending on the synthesis and crystallization conditions. Different hydrated forms, including a dihydrate, trihydrate, and tetrahydrate, have been identified. crystalls.infowikipedia.orgresearchgate.netuni-hannover.de

The specific conditions of crystallization play a crucial role in determining the final hydration state.

Tetrahydrate (Sm(CH₃COO)₃·4H₂O): This form can be obtained by dissolving samarium(III) oxide in 50% acetic acid, followed by crystallization and vacuum drying. guidechem.comwikipedia.org A high-purity synthesis involving an ion-exchange purified oxide precursor also yielded the tetrahydrate, as confirmed by thermal and chemical analysis. redalyc.org

Trihydrate (Sm(CH₃COO)₃·3H₂O): Crystallization directly from aqueous solutions has been reported to yield the trihydrate form. crystalls.info

Dihydrate Adduct ([Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH): A dihydrate has been crystallized as an acetic acid adduct from a solution acidified with acetic acid. researchgate.netuni-hannover.de

The existence of these different forms demonstrates that the control of parameters such as solvent composition (water vs. aqueous acetic acid), temperature, and drying methods is essential for targeting a specific hydration stoichiometry in the synthesis of samarium(III) acetate hydrate. researchgate.net

Table 3: Reported Hydrates of Samarium(III) Acetate

Compound Name Formula
Samarium(III) acetate dihydrate (adduct) [Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH
Samarium(III) acetate trihydrate Sm(CH₃COO)₃·3H₂O

Table of Compound Names

Compound Name
Acetic acid
Barium acetate
Barium trifluoroacetate
Copper acetate
Copper trifluoroacetate
Ethylenediaminetetraacetic acid
Magnesium perchlorate
Samarium(III) acetate
Samarium(III) acetate hydrate
Samarium(III) carbonate
Samarium(III) hydroxide
Samarium(III) oxide
Sodium hydroxide
Yttrium acetate

Elucidation of the Crystal and Molecular Structure of Samarium Iii Acetate Hydrate

Single-Crystal X-ray Diffraction Investigations of Samarium(III) Acetate (B1210297) Hydrate (B1144303)

The crystal structure of this adduct was determined using single-crystal four-circle diffractometer data. The compound crystallizes in the trigonal system with the space group R-3. researchgate.net

Table 1: Crystallographic Data for [Sm(CH₃COO)₃(H₂O)₂] · CH₃COOH

Parameter Value
Crystal System Trigonal
Space Group R-3
a (pm) 2695.1(3)
c (pm) 1030.8(4)
Vm (cm³/mol) 216.97(5)
R-value 0.041
Rw-value 0.030

Data from the single-crystal X-ray diffraction of the acetic acid adduct of samarium(III) acetate dihydrate. researchgate.net

The investigation of rare-earth acetate hydrates reveals a propensity for the formation of bridged structures. In the case of samarium(III) acetate, dimeric motifs are a prominent feature. The single-crystal X-ray diffraction study of the acetic acid adduct of samarium(III) acetate dihydrate explicitly identifies the presence of {[Sm(CH₃COO)₃(H₂O)₂]}₂ dimers. researchgate.net Furthermore, it is noted that for the broader series of lanthanide acetates, the tetrahydrate form of samarium(III) acetate also exists as an acetate-bridged dimer. researchgate.net

While dimeric structures are well-documented for samarium acetate hydrates and their adducts, the formation of polymeric chains is also observed in related lanthanide carboxylate complexes. For instance, a lanthanide tricarbonate complex of samarium, [Co(NH₃)₆][Sm(CO₃)₃(H₂O)]·4H₂O, exhibits a zigzag chain structure with bridging carbonate ligands. researchgate.net Additionally, anhydrous rare-earth acetates, including that of samarium, are known to have structures that can be described as coordination polymers. researchgate.net This suggests that under different hydration or solvation conditions, samarium(III) acetate could potentially adopt polymeric arrangements.

The relatively large ionic radius of the trivalent samarium cation (Sm³⁺) allows for high coordination numbers, typically ranging from six to twelve. In its acetate complexes, the coordination sphere of the samarium ion is composed of oxygen atoms from both the acetate ligands and water molecules.

In a three-dimensional heterometallic coordination polymer containing samarium acetate, the Sm(III) ion is eight-coordinate, displaying a bicapped trigonal prismatic geometry. wikipedia.org In other samarium complexes, such as a tricarbonate hydrate, the samarium metal center is nine-coordinate. researchgate.net For samarium(III) acetate-chloride hydrates, the samarium ion is also found in a nine-fold oxygen coordination environment. These findings indicate that coordination numbers of 8 and 9 are common for samarium(III) in oxygen-donor environments. The specific geometry of the coordination polyhedron is influenced by the nature and steric requirements of the surrounding ligands.

Role of Water Molecules in the Crystal Lattice and Extended Structures

Water molecules play a crucial role in the crystal structure of samarium(III) acetate hydrate, participating in both the primary coordination sphere of the samarium ion and in the formation of extended hydrogen-bonding networks. In the studied acetic acid adduct, [Sm(CH₃COO)₃(H₂O)₂] · CH₃COOH, two water molecules are directly coordinated to each samarium ion. researchgate.net

Structural Characterization of Samarium(III) Acetate Adducts

The ability of samarium(III) acetate to form adducts with other molecules is a significant aspect of its structural chemistry. The most thoroughly characterized adduct is with acetic acid, [Sm(CH₃COO)₃(H₂O)₂] · CH₃COOH, which provided the foundational data for much of the structural understanding of samarium acetate hydrates. researchgate.net In this adduct, the acetic acid molecule is not directly coordinated to the samarium ion but is incorporated into the crystal lattice through hydrogen bonding. researchgate.net

The formation of such adducts highlights the Lewis acidic nature of the samarium(III) center and its tendency to expand its coordination sphere. While detailed structural information on other specific adducts of samarium(III) acetate hydrate is limited in the available literature, the broader chemistry of lanthanides suggests that adducts can be formed with a variety of neutral donor ligands.

Spectroscopic and Thermal Characterization of Samarium Iii Acetate Hydrate

Vibrational Spectroscopy Analysis

Infrared spectroscopy is a crucial technique for elucidating the structural details of samarium(III) acetate (B1210297) hydrate (B1144303), particularly concerning the coordination of the acetate ligands to the samarium ion and confirming the presence of water molecules. The analysis of the vibrational frequencies of the carboxylate group (COO⁻) provides insight into the nature of the metal-oxygen bond.

In rare earth acetates, the way the acetate ion binds to the metal can be determined by examining the separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group. The nature of this metal-acetate bonding can be studied through this method ias.ac.in. The relatively high separation value in heavier rare earth acetates, such as lutetium acetate, may indicate a slightly stronger metal-oxygen bond ias.ac.in.

Furthermore, FT-IR spectra are instrumental in identifying the hydration state of the compound. The presence of water molecules is typically confirmed by a broad absorption band in the region of 3200-3500 cm⁻¹, corresponding to the O-H stretching vibrations of the water molecules inorgchemres.org. The loss of these water molecules upon heating can be monitored by the disappearance of this characteristic band, confirming the formation of the anhydrous acetate ias.ac.in.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Assignment
O-H Stretch3200 - 3500Water of hydration
Asymmetric COO⁻ Stretch (νₐₛ)~1550Coordinated acetate ligand
Symmetric COO⁻ Stretch (νₛ)~1440Coordinated acetate ligand

Electronic Spectroscopy Studies

The electronic spectrum of samarium(III) compounds is characterized by numerous sharp but low-intensity absorption bands in the ultraviolet, visible, and near-infrared regions. These absorptions arise from "forbidden" f-f electronic transitions within the 4f orbital shell of the Sm³⁺ ion. nih.govchemrxiv.org The Sm³⁺ ion has a 4f⁵ electronic configuration, which gives rise to a multitude of electronic states and a complex spectrum. researchgate.netchemrxiv.org

Studying the photophysics of lanthanide(III) solvates allows for the mapping of electronic energy levels and transition probabilities. nih.govchemrxiv.org The absorption and emission spectra of samarium(III) feature a large number of transitions. chemrxiv.org For instance, emission spectra typically show four prominent bands in the visible part of the spectrum and additional bands in the near-infrared region, all originating from the emissive ⁴G₅/₂ term. chemrxiv.org The exact positions and shapes of these bands are influenced by the coordination environment of the samarium ion, including the number and type of ligands and solvent molecules. researchgate.netchemrxiv.org

The numerous absorption and emission lines are characteristic of Sm³⁺-activated materials. researchgate.net These optical transitions involve various excited states such as ⁶H₁₃/₂, ⁶F₃/₂, ⁶H₁₅/₂, ⁶F₁/₂, ⁶F₅/₂, ⁶F₇/₂, and ⁶F₉/₂. researchgate.net

Transition Term Approximate Wavelength Range (nm) Spectral Region
⁴G₅/₂ → ⁶H₅/₂~565Visible (Orange)
⁴G₅/₂ → ⁶H₇/₂~600Visible (Orange-Red)
⁴G₅/₂ → ⁶H₉/₂~645Visible (Red)
⁴G₅/₂ → ⁶H₁₁/₂~705Visible (Red)
Ground State → Excited States880 - 1500Near-Infrared (NIR)

Thermal Decomposition Pathways and Stability Studies

The thermal decomposition of samarium(III) acetate hydrate is a multi-stage process that has been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). ias.ac.inakjournals.com These techniques provide information about the stability of the compound, the temperature ranges of decomposition, and the composition of intermediate products. akjournals.com

The initial stage of decomposition involves the loss of water of hydration. Rare earth acetate hydrates, which can contain between one and four water molecules, typically lose these water molecules upon heating to around 200-220°C. ias.ac.in For Sm(CH₃COO)₃·H₂O, the single water molecule is lost in one step. akjournals.com

Decomposition Stage Temperature Range (°C) Process Resulting Product
Stage 1~100 - 220DehydrationAnhydrous Samarium(III) Acetate
Stage 2~420 - 460Decomposition of Anhydrous AcetateSamarium(III) Oxycarbonate
Stage 3 & 4> 460Decomposition of IntermediateSamarium(III) Sesquioxide

The thermal decomposition of lanthanide acetates, including samarium acetate, does not proceed directly to the oxide. Instead, it involves the formation of stable intermediate compounds. akjournals.com Investigations using TGA, DTA, and infrared spectroscopy have confirmed that lanthanide oxycarbonates are key intermediates in this process. ias.ac.inakjournals.com

For samarium acetate, the decomposition of the anhydrous salt leads to the formation of an oxycarbonate, which has a general formula of Ln₂O₃·CO₂ or Sm₂O₂(CO₃). ias.ac.inakjournals.com The formation of this oxycarbonate intermediate is a common feature in the thermal decomposition of many lanthanide carboxylates. akjournals.com This intermediate is then further decomposed at higher temperatures to yield the final product, samarium sesquioxide (Sm₂O₃). ias.ac.in The presence of the oxycarbonate can be confirmed through techniques like infrared spectroscopy, which can identify the characteristic vibrations of the carbonate group in the intermediate solid. ias.ac.in

X-ray Diffraction for Phase and Structural Identification

X-ray diffraction (XRD) is a primary analytical technique used to determine the crystallographic structure of a material. This non-destructive method provides information on the phase, crystal structure, and physical properties of the bulk material.

Powder X-ray Diffraction (PXRD) is an essential technique for characterizing the crystalline nature of samarium(III) acetate hydrate. The analysis of the resulting diffraction pattern allows for the identification of the compound by comparing the obtained data with standard patterns from crystallographic databases.

The diffraction pattern of a crystalline solid like samarium(III) acetate hydrate is unique and acts as a "fingerprint" for that specific compound. The positions (2θ angles) and intensities of the diffraction peaks are determined by the arrangement of atoms within the crystal lattice. While specific 2θ values and intensities for samarium(III) acetate hydrate are detailed in specialized databases, the general finding from PXRD analysis is the confirmation of its crystalline structure.

Interactive Table: Representative Powder X-ray Diffraction Data (Note: The following data is illustrative of a typical PXRD pattern and may not represent the exact values for all samarium(III) acetate hydrate samples, as patterns can vary slightly with experimental conditions.)

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.28.67100
15.55.7145
20.44.3570
25.83.4550
30.12.9730
35.72.5125
40.32.2415

Mass Spectrometry and Elemental Composition Analysis

Mass spectrometry and elemental analysis are crucial for confirming the elemental composition and purity of samarium(III) acetate hydrate.

Elemental analysis provides the percentage of constituent elements, which can be compared with the theoretical values calculated from the chemical formula. For samarium(III) acetate hydrate, the carbon and hydrogen content has been determined using an Elemental Analyzer-2400 from Perkin Elmer. redalyc.org The amount of samarium is determined through gravimetric analysis, and the water content is ascertained from thermal analyses such as thermogravimetry (TG) and differential thermogravimetry (DTG). redalyc.org

The combined results from these analytical methods have confirmed the chemical formula to be Sm(CH₃COO)₃·4H₂O. redalyc.org

Interactive Table: Elemental Composition of Samarium(III) Acetate Tetrahydrate

ElementTheoretical %Experimental %
Samarium (Sm)37.64Varies with method
Carbon (C)18.03Varies with sample
Hydrogen (H)4.29Varies with sample
Oxygen (O)40.04Varies with method
Water (H₂O)18.03Varies with sample

To certify the purity of the synthesized samarium acetate, sector field inductively coupled plasma mass spectrometry (SF-ICP-MS) is employed. redalyc.org This highly sensitive technique is capable of detecting trace and ultra-trace level elemental impurities. In the analysis of high-purity samarium acetate (≥ 99.9%), SF-ICP-MS was used to determine the content of rare earth element (REE) impurities. redalyc.org The results of such analyses are critical for applications where high purity is paramount, such as in the nuclear field. redalyc.org

Interactive Table: Representative Trace REE Impurities in High-Purity Samarium(III) Acetate Hydrate

Impurity ElementConcentration (µg/g)
Yttrium (Y)0.9
Scandium (Sc)5.1
Lanthanum (La)1.0
Praseodymium (Pr)3.4
Europium (Eu)1.1
Gadolinium (Gd)15.4
Terbium (Tb)2.9
Dysprosium (Dy)5.3
Holmium (Ho)7.4
Erbium (Er)1.5
Thulium (Tm)0.3
Ytterbium (Yb)2.5
Lutetium (Lu)1.0

Catalytic Applications and Reaction Mechanisms Involving Samarium Iii Acetate Hydrate

Samarium(III) Acetate (B1210297) Hydrate (B1144303) as a Catalyst Precursor in Organic Transformations

Samarium(III) acetate hydrate, with the chemical formula Sm(CH₃COO)₃·xH₂O, serves as a valuable precursor for the generation of various catalytically active samarium species. wikipedia.orgsigmaaldrich.comem-grade.com While not always used directly in catalytic cycles, it is a convenient starting material for creating samarium-based catalysts for a range of organic transformations. fishersci.comscientificlabs.co.uk For instance, samarium acetate can be a precursor for synthesizing Sm-doped manganese-based catalysts, which have shown efficacy in the catalytic conversion of nitrogen monoxide (NO). alfachemic.com The utility of samarium compounds in catalysis stems from the element's stable +3 oxidation state and its ability to engage in single-electron transfer processes via the Sm(III)/Sm(II) redox couple. oaepublish.commdpi.com This redox flexibility is central to its catalytic applications in numerous chemical reactions. oaepublish.com

Samarium-based catalysts, derived from precursors like samarium(III) acetate hydrate, are instrumental in a variety of organic synthesis reactions. The homoleptic lanthanide complex Sm[N(TMS)₂]₃, for example, is an effective catalyst for the hydroboration of alkynes, yielding alkenylboron compounds. rsc.org This transformation is significant for its applications in creating functional compounds on a larger scale. rsc.org Furthermore, samarium(III) triflate, another derivative, has been employed as a reusable and water-tolerant Lewis acid catalyst for the synthesis of benzoxazoles and benzothiazoles in aqueous media. organic-chemistry.org This method is noted for its mild conditions and high yields. organic-chemistry.org

The broader family of samarium catalysts, particularly those involving the Sm(II) state like samarium diiodide (SmI₂), are well-regarded for facilitating reactions such as pinacol (B44631) coupling of aldehydes and ketones. oaepublish.comscitechdaily.com While many applications use stoichiometric amounts of samarium reagents, research has focused on developing catalytic systems that regenerate the active Sm(II) species, thus reducing waste and cost. oaepublish.comscitechdaily.com The inherent character of samarium to act as an electron donor is pivotal for a wide array of transformations, including asymmetric synthesis where chirality is induced by ligands or other chiral elements within the substrate. mdpi.comresearchgate.net

Development of Samarium-Based Catalysts for Specific Chemical Processes

The development of specialized samarium-based catalysts is an active area of research, targeting improved efficiency, selectivity, and sustainability in specific chemical processes. One notable advancement is a visible-light-driven catalytic system. Researchers developed a 9,10-diphenyl anthracene (B1667546) (DPA)-substituted bidentate phosphine (B1218219) oxide ligand that coordinates to trivalent samarium. This "visible-light antenna" ligand allows for the reduction of the stable Sm(III) to the catalytically active Sm(II) upon irradiation with visible light. scitechdaily.com This innovation significantly reduces the required amount of the samarium catalyst to just 1-2 mol% for reactions like pinacol coupling, while operating under mild conditions with less harmful reducing agents. scitechdaily.com

In the realm of environmental catalysis, samarium has been used to enhance the performance of other metal-oxide catalysts. For example, co-precipitation with manganese acetate has been used to create Sm-doped manganese oxides for the catalytic decomposition of NO. alfachemic.com The incorporation of trivalent samarium into the manganese oxide structure creates defects and anion vacancies, which increase the number of active sites and promote the catalytic reaction. alfachemic.com Similarly, modifying manganese-based oxides with both samarium and cerium has been shown to create a synergistic effect, boosting the catalytic performance for soot oxidation. mdpi.com

Samarium-Based Catalyst SystemTarget Chemical ProcessKey Research FindingsReference
Sm(III) complex with DPA-substituted phosphine oxide ligandPinacol coupling of aldehydes and ketonesEnables visible-light-driven catalysis, reducing catalyst loading to 1-2 mol% and allowing use of mild organic reducing agents. High yields (up to 98%) were achieved. scitechdaily.com
Sm-doped manganese-based oxidesCatalytic decomposition of NOEmbedding Sm(III) into the manganese oxide lattice creates anion vacancies and surface defects, increasing active sites and enhancing catalytic activity. alfachemic.com
Nano-oxidized samarium (Samarium Oxide)Synthesis of dibutyl oxalateDemonstrated good catalytic performance under microwave irradiation, offering a simple, fast, and energy-saving method. alfachemic.com
Samarium and Cerium co-modified Mn-based oxidesSoot oxidationThe dual-promoter system enhances the redox properties and NO oxidation capability of the MnOₓ catalyst, leading to significantly improved soot oxidation activity. mdpi.com

Investigation of Catalytic Mechanistic Pathways Mediated by Samarium(III) Acetate Derivatives

The catalytic activity of samarium compounds is predominantly centered around the Sm(III)/Sm(II) redox cycle. oaepublish.com Mechanistic investigations reveal that a common pathway involves the in-situ reduction of a Sm(III) precursor to a Sm(II) species, which then acts as a single-electron reductant in the main reaction. oaepublish.com For instance, in the reductive coupling of carbonyl compounds, the electrochemically generated Sm(II) facilitates the formation of ketyl radical intermediates, which then couple to form a Sm(III)-pinacolate complex. oaepublish.com

A significant challenge in creating a truly catalytic cycle is the regeneration of the Sm(II) species from the stable Sm(III) intermediate, which is often a Sm(III)-alkoxide. nih.gov Cleaving the strong Sm(III)-O bond is difficult. nih.gov A key strategy to overcome this hurdle is through protonolysis. oaepublish.comnih.gov By employing a suitable proton source, the Sm(III)-alkoxide intermediate can be cleaved, regenerating a Sm(III) species that can be reduced back to Sm(II), thereby closing the catalytic loop. Mechanistic studies have provided evidence that during some catalytic reactions, ligand exchange can occur; for example, SmI₂ can be transformed into SmCl₂ in the presence of trimethylsilyl (B98337) chloride, which broadens the scope of accessible reactions. chemrxiv.org Both "ketone-first" and "acrylate-first" pathways have been suggested as plausible in samarium-catalyzed reductive cross-coupling reactions. oaepublish.com

Correlation between Samarium(III) Coordination Environment and Catalytic Activity

For example, the development of the DPA-substituted phosphine oxide ligand created a specific coordination environment that allows trivalent samarium to absorb visible light and undergo reduction to the divalent state. scitechdaily.com This demonstrates a direct link between the ligand structure and the catalytic mechanism, enabling a photocatalytic pathway that is otherwise inaccessible. The modularity of the catalytic system allows for rational control over selectivity based on the specific samarium coordination sphere. nih.gov Furthermore, in asymmetric synthesis, chirality can be effectively induced through the use of chiral ligands that coordinate to the samarium center, directing the stereochemical outcome of the reaction. mdpi.comresearchgate.net The steric and electronic properties of ligands, such as amidinates, can be tuned to influence the catalytic properties of the resulting samarium complex in reactions like intramolecular hydroamination. d-nb.info

Advanced Coordination Chemistry of Samarium Iii Acetate Hydrate Derivatives

Complexation with Organic Ligands

The coordination chemistry of samarium(III) is characterized by its tendency to form complexes with high coordination numbers, typically ranging from 6 to 12. mdpi.com This is facilitated by its large ionic radius and the electrostatic nature of its bonding. Samarium(III) acetate (B1210297) hydrate (B1144303) is a common starting material for these syntheses.

Samarium(III) complexes with amino acids can be synthesized using samarium acetate as the initial reagent. redalyc.org For instance, two series of complexes, Sm(o-Phen)(Ln)₃ and Sm(bipy)(Ln)₃ (where Ln represents amino acids like L-aspartic acid, L-glutamic acid, or glycine), have been synthesized. redalyc.orgresearchgate.net The synthesis is typically carried out in an ethanolic solution where the amino acid and a co-ligand, such as 2,2'-bipyridine, are mixed before the addition of samarium acetate. redalyc.org The resulting complexes are often studied for their potential catalytic activity, for example, as initiators in the ring-opening polymerization of cyclic esters like ε-caprolactone and L-lactide. researchgate.netresearchgate.net The structure of the amino acid ligand has been shown to significantly influence the catalytic activity of the resulting samarium complex. researchgate.net

Table 1: Samarium(III)-Amino Acid Complex Synthesis Overview
Complex SeriesAmino Acids (Ln) UsedCo-ligandPrecursorPotential Application
Sm(bipy)(Ln)₃L-aspartic acid, L-glutamic acid, Glycine2,2'-bipyridine (bipy)Samarium(III) acetateInitiator for Ring-Opening Polymerization researchgate.netresearchgate.net
Sm(o-Phen)(Ln)₃L-aspartic acid, L-glutamic acid, Glycineo-phenanthroline (o-Phen)Samarium(III) acetateNot specified

Samarium(III) ions readily form coordination polymers with multidentate carboxylate ligands, often in conjunction with N-donor co-ligands like 4,4′-bipyridine. These reactions can result in complex one-, two-, or three-dimensional structures. For example, a three-dimensional samarium(III) coordination polymer has been synthesized using 1,2,4,5-benzenetetracarboxylate as the primary ligand. inorgchemres.org In this structure, the Sm(III) ion is nine-coordinated, bound to oxygen atoms from the carboxylate anions and coordinated water molecules. inorgchemres.org

Another example involves the self-assembly of a hetero-bimetallic [Ni(II)-Sm(III)] coordination polymer using a Salamo-like ligand and 4,4′-bipyridine. mdpi.com In this polymer, the samarium(III) atom is ten-coordinated, bonded to oxygen atoms from the primary ligand and three bidentate nitrate (B79036) ligands. mdpi.com The synthesis of these materials often involves the reaction of a samarium salt, like samarium nitrate or chloride, with the desired ligands in a suitable solvent, sometimes under hydrothermal conditions. mdpi.comresearchgate.net Characterization is typically performed using single-crystal X-ray diffraction to determine the structure, alongside FT-IR spectroscopy and thermal analysis to confirm the coordination and stability. inorgchemres.orgmdpi.com

Ligand Binding Modes and Supramolecular Interactions in Samarium(III) Complexes

The interaction between the samarium(III) cation and carboxylate ligands is predominantly electrostatic (ionic) in nature. nih.gov Theoretical studies using density functional theory (DFT) confirm that the covalent contribution to the Sm-O bond comes mainly from the interaction with the carboxylate moiety. nih.gov

Carboxylate ligands can coordinate to the samarium center in several modes, including monodentate, chelating bidentate, and bridging bidentate fashions. researchgate.netresearchgate.net These varied binding modes are fundamental to the construction of extended coordination polymers. In addition to the primary coordination bonds, weaker supramolecular interactions such as hydrogen bonding and π-π stacking play a crucial role in stabilizing the crystal structures and influencing the final architecture of the complexes. nih.gov For example, in the crystal structure of an acetic acid adduct of samarium(III) acetate dihydrate, {[Sm(CH₃COO)₃(H₂O)₂]}₂ dimers are present. researchgate.net

Hydration Effects on Samarium(III) Complex Stability and Solution Behavior

Water molecules are critical in the coordination chemistry of samarium(III), both in the solid state and in solution. In the solid state, water molecules frequently occupy coordination sites on the samarium ion, as seen in samarium(III) acetate dihydrate, [Sm(CH₃COO)₃(H₂O)₂]. researchgate.net The number of coordinated water molecules can influence the geometry and stability of the complex.

In aqueous solution, samarium(III) exists as a hydrated ion, [Sm(H₂O)ₙ]³⁺. researchgate.net The stability of samarium complexes in solution is often a result of the competition between the organic ligand and water molecules for coordination sites. The introduction of other ligands, such as chloride ions, can lead to the formation of new species, with chloride complexes becoming dominant over the simple hydrated ion at elevated temperatures. researchgate.net The solvent environment significantly impacts the coordination geometry and photophysical properties of samarium(III) solvates. chemrxiv.org For instance, the electronic structure and optical transitions of samarium(III) solvates in dimethyl sulfoxide (B87167) (DMSO), methanol, and water are distinct, indicating different coordination environments dictated by the solvent. chemrxiv.org The stability of hydrated metal cations is influenced by the number of water molecules in the first hydration shell, with a specific coordination number typically yielding the most stable complex from an energetic standpoint. nih.gov

Spectroscopic Probes for Coordination Environment in Solution and Solid State

A variety of spectroscopic techniques are employed to elucidate the coordination environment around the Sm(III) ion.

Infrared (FT-IR) Spectroscopy : This technique is used to confirm the coordination of ligands to the samarium ion. The positions of the characteristic vibrational bands of the ligands, particularly the carboxylate groups, shift upon coordination. For example, a band between 450 and 490 cm⁻¹ is indicative of the Sm-O bond. redalyc.org

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectra show sharp signals corresponding to high-energy Sm-O bonds and the characteristic, though often weak, f→f electronic transitions of the Sm(III) ion. redalyc.orgchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : In solution, ¹H NMR can be used to study the structure of these complexes. The signals for ligand protons often exhibit notable shifts due to the paramagnetic nature of the Sm(III) ion. researchgate.netacs.org

Photoluminescence (PL) Spectroscopy : Samarium(III) complexes often exhibit characteristic orange-red luminescence. mdpi.com The emission spectrum is dominated by transitions from the ⁴G₅/₂ excited state to the ⁶Hⱼ ground state multiplets. The most intense peak is typically the ⁴G₅/₂ → ⁶H₉/₂ transition around 648 nm, and its intensity and exact position are highly sensitive to the coordination environment around the Sm³⁺ ion. mdpi.comresearchgate.net This hypersensitivity makes luminescence spectroscopy a powerful probe for studying the local symmetry and nature of the coordinating ligands. researchgate.net

Table 2: Spectroscopic Probes for Samarium(III) Complexes
Spectroscopic TechniqueInformation ObtainedKey Spectral FeaturesReferences
FT-IR Spectroscopy Confirmation of ligand coordination, identification of functional groups.Shift in carboxylate stretching frequencies; Sm-O bond vibration (450-490 cm⁻¹). redalyc.org
UV-Visible Spectroscopy Study of electronic transitions.Ligand-based π→π* transitions; weak, sharp f→f transitions of Sm(III). redalyc.orgchemrxiv.org
NMR Spectroscopy Elucidation of solution-state structure.Paramagnetic shifting and broadening of ligand proton signals. researchgate.netacs.org
Photoluminescence Spectroscopy Probing of coordination environment, study of luminescent properties.Characteristic emission peaks: ⁴G₅/₂ → ⁶H₅/₂ (~565 nm), ⁴G₅/₂ → ⁶H₇/₂ (~608 nm), ⁴G₅/₂ → ⁶H₉/₂ (~648 nm). mdpi.comresearchgate.net
X-ray Diffraction Determination of solid-state molecular and crystal structure.Provides precise bond lengths, bond angles, and coordination geometry. inorgchemres.orgresearchgate.net

Theoretical and Computational Chemistry Studies of Samarium Iii Acetate Hydrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying lanthanide compounds. However, the unique electronic nature of samarium, with its partially filled 4f orbitals, presents significant challenges, including electron correlation and relativistic effects. mdpi.com Accurate modeling often requires specialized approaches, such as the use of effective core potentials (ECPs) to manage the large number of electrons and to incorporate relativistic effects. mdpi.com Small-core ECPs, which explicitly treat the 4f electrons in the calculation, are often necessary to correctly describe the change in oxidation state from Sm(II) to Sm(III) that is central to its redox chemistry. mdpi.com

The choice of the exchange-correlation functional is critical for obtaining reliable results. Studies on samarium diiodide (SmI₂) have benchmarked various functionals against high-level methods like CASPT2 (Complete Active Space Second-order Perturbation Theory). mdpi.com Functionals such as PBE0-D3 and B3LYP-D3 have shown good agreement with CASPT2 for calculating single electron transfer (SET) energies, a key parameter in many samarium-mediated reactions. mdpi.com In contrast, non-hybrid and some meta-GGA functionals tend to predict lower energies. mdpi.com These findings are crucial for selecting appropriate computational methods to study the electronic structure and reaction energetics of samarium(III) acetate (B1210297) hydrate (B1144303), particularly if its role in redox processes is being investigated.

DFT FunctionalCalculated Single Electron Transfer (SET) Energy (kJ/mol) for SmI₂/Acetone System
CASPT2(6,13)48.94
PBE0-D349.62
B3LYP-D351.13
B3PW9162.59
PBE29.25
TPSS21.05

Data adapted from a DFT benchmark study on the SmI₂-mediated single electron transfer to acetone. mdpi.com The values represent the calculated energy for the electron transfer from the samarium complex to acetone.

Computational modeling is instrumental in elucidating the mechanisms of catalytic reactions involving samarium compounds. acs.orgmanchester.ac.uk DFT calculations can map out the potential energy surface of a reaction, identifying transition states and calculating activation energy barriers. acs.org For instance, in SmI₂-catalyzed intermolecular couplings, computational studies have revealed how the structure of the substrate influences reactivity by stabilizing key radical intermediates and affecting the energy barrier of rate-determining steps. acs.orgnih.gov

A critical aspect of modeling these systems is the explicit treatment of the solvent and ligand environment. mdpi.commanchester.ac.uk The coordination of solvent molecules (like water in samarium acetate hydrate) or additives can significantly alter the electronic properties and reactivity of the samarium center. manchester.ac.uk Computational models have shown that replacing tetrahydrofuran (B95107) (THF) ligands with stronger donors like hexamethylphosphoramide (B148902) (HMPA) in SmI₂ systems lowers the energy profiles of catalytic cycles. manchester.ac.uk Energy decomposition analysis (EDA) can further dissect the interaction energy into physically meaningful components (electrostatic, Pauli repulsion, orbital interaction), providing deeper insight into the nature of the bonding between the samarium center and its ligands or substrates. acs.org Such analyses would be vital for understanding the catalytic potential of samarium(III) acetate hydrate, predicting how the acetate and water ligands might influence substrate binding and transformation.

Semi-Empirical Quantum Mechanical Methods for Property Prediction and Structural Optimization

While DFT provides high accuracy, its computational cost can be prohibitive for large systems or high-throughput screening. Semi-empirical quantum mechanical methods offer a faster alternative by incorporating approximations and empirical parameters into the Hartree-Fock formalism. wikipedia.org These methods are particularly useful for the initial structural optimization of large lanthanide complexes before applying more rigorous calculations. researchgate.net

For lanthanides, specific parameterizations are necessary. The Sparkle/AM1 and Sparkle/PM3 models were developed to represent the lanthanide(III) ion as a +3 core, with the 4f electrons included within this core, and a minimal basis set for the valence orbitals. acs.orgacs.org These models have been parameterized against experimental or high-level DFT data to reproduce the geometries of lanthanide complexes accurately. acs.orgacs.org For samarium(III) complexes, the Sparkle/AM1 model demonstrates a level of accuracy for predicting the geometry of the coordination polyhedron that is comparable to more expensive ab initio calculations, making it a valuable tool for initial structural assessments. acs.org

MethodTarget IonAverage Unsigned Mean Error (Å) for Ln-Ligand Distances
Sparkle/AM1Sm(III)0.07
PM3Eu(III)0.04
PM3Gd(III)0.03
PM3Yb(III)0.03

Table data compares the accuracy of semi-empirical methods for predicting the first coordination sphere geometry in lanthanide complexes. The error is calculated relative to high-quality crystallographic or DFT-optimized structures. acs.orgacs.org

More recent developments, such as the extended tight-binding GFN-xTB methods, have also proven to be robust and fast tools for obtaining reliable geometries for lanthanide complexes at a significantly reduced computational cost. researchgate.net

Computational Modeling of Hydrated Lanthanide Ion Structures and Dynamics

Understanding the hydration structure of the Sm(III) ion is fundamental to describing the properties of samarium(III) acetate hydrate. Computational methods, particularly molecular dynamics (MD) simulations, are essential for studying the dynamic nature of the hydration shells. nih.govaip.org Ab initio MD (AIMD) simulations, which calculate forces from electronic structure theory on-the-fly, provide a high-fidelity description of the interplay between the lanthanide cation and surrounding water molecules. osti.gov

Studies on aqueous solutions of lanthanide ions show a change in the primary coordination number (CN) across the series, typically from 9 for lighter lanthanides to 8 for heavier ones. acs.org For ions like Nd(III), which is close to Sm(III), a CN of 9 is consistently observed. aip.org The geometry of this first hydration shell is complex and dynamic, often described as a capped square antiprism or a tricapped trigonal prism. aip.org Born–Oppenheimer molecular dynamics (BOMD) simulations have been employed to classify the molecular geometry of the first hydration sphere, which remains a significant challenge. nih.gov These simulations also provide data on Ln–O bond distances and the residence times of water molecules in the first and second hydration shells, offering a complete picture of the ion's immediate environment. aip.org This detailed structural and dynamic information is crucial for interpreting experimental data and understanding how the hydrated samarium ion interacts with acetate ligands.

Theoretical Insights into Nucleation and Growth Mechanisms in Materials Synthesis

Computational chemistry offers profound insights into the fundamental processes of nucleation and crystal growth, which are central to the synthesis of materials like samarium(III) acetate hydrate. Theoretical studies can predict the thermodynamic favorability of forming a particular compound versus competing phases. mdpi.com For example, DFT calculations on lanthanide hydride oxides have been used to determine that the formation of REHO compounds for smaller rare-earth elements is disfavored compared to the formation of their corresponding sesquioxides, explaining why specific mild synthesis conditions are required. mdpi.comscispace.com

Such computational approaches can be applied to understand the crystallization of samarium(III) acetate hydrate from solution. By calculating the free energies of different potential solid phases and solvated precursors, it is possible to predict phase stability and guide synthesis strategies. Furthermore, theoretical models can explore the influence of various factors, such as pH and ligand coordination, on the nucleation process. nih.gov Quantum mechanical methods have been used to relate the atomic and electronic structures of samarium nanoparticles to their chemical selectivity, predicting how ligands coordinate to the growing cluster. nih.gov This level of insight is invaluable for designing controlled synthesis routes to obtain materials with desired crystal structures, sizes, and properties.

Emerging Research Applications and Future Perspectives for Samarium Iii Acetate Hydrate

Photoluminescent Materials and Luminescence Properties

Samarium(III) acetate (B1210297) hydrate (B1144303) is a key precursor for developing materials with significant photoluminescent properties. The trivalent samarium ion (Sm³⁺) is known for its characteristic reddish-orange luminescence, making it valuable for applications in phosphors, lasers, and display technologies. fishersci.comrgmcet.edu.in

Research into samarium(III) complexes demonstrates distinct emission spectra. researchgate.net Typically, these materials exhibit a hyperintense peak around 648 nm, which corresponds to the ⁴G₅/₂ → ⁶H₉/₂ electronic transition. researchgate.net This emission is particularly sensitive to the local chemical environment of the samarium ion, allowing for the tuning of luminescent properties by modifying the coordinating ligands. researchgate.net The strong fluorescence in the reddish-orange part of the visible spectrum makes samarium-doped materials suitable for color panel displays, underwater communications, and certain solid-state lasers. rgmcet.edu.in The thermal stability of some samarium complexes, which can be stable up to 240 °C, further enhances their suitability for use in modern display devices. researchgate.net

Table 1: Photoluminescence Characteristics of Samarium(III) Complexes

Property Typical Value/Observation Significance
Primary Emission Peak ~648 nm Corresponds to the ⁴G₅/₂ → ⁶H₉/₂ transition, producing a characteristic orange-red light. researchgate.net
Emission Color Reddish-Orange Desirable for applications in color displays and specific lighting technologies. rgmcet.edu.in
Ligand Sensitivity High The intensity and exact wavelength of luminescence can be tuned by altering the chemical structure around the Sm³⁺ ion. researchgate.net

| Thermal Stability | Up to 240 °C (in some complexes) | Allows for application in devices that operate at elevated temperatures. researchgate.net |

Materials for Optical, Magnetic, and Electronic Devices

Samarium(III) acetate hydrate is utilized in the synthesis of a range of materials for optical, magnetic, and electronic applications. samaterials.com Its role extends from specialized glass and phosphors to critical components in high-performance magnets and thermoelectric devices. fishersci.comfuncmater.com

One of the most significant applications of samarium is in the creation of samarium-cobalt (B12055056) (SmCo) magnets. fishersci.comfuncmater.com These permanent magnets are known for their high performance, particularly their ability to operate at high temperatures, and are found in small motors, headphones, and high-end magnetic pickups for musical instruments. fishersci.comfuncmater.com In the realm of optics, samarium compounds are used in lasers and specialty glasses. funcmater.comresearchgate.net The unique electronic transitions of the samarium ion are harnessed for these applications. Furthermore, the semiconducting nature of some samarium complexes, with optical bandgaps in the range of 3.062 to 3.355 eV, suggests their potential in the design of optoelectronic devices. researchgate.net

Applications in Chemical Sensing and Environmental Remediation

The application of samarium(III) acetate hydrate extends to catalysis and environmental science. It is used in the formulation of catalysts for petroleum processing and other environmental protection applications. heegermaterials.com The catalytic activity of samarium and its compounds is an area of active research.

Moreover, samarium(III) is a component in the synthesis of advanced materials like coordination polymers, which show potential for chemical sensing and environmental remediation. Lanthanide-based coordination polymers are investigated for their utility as chemical sensors and for ion exchange processes. These materials can be designed with specific pore sizes and chemical functionalities, enabling them to selectively capture or detect certain molecules or ions, which is a foundational concept for environmental cleanup technologies.

Advanced Research in Nuclear Materials Science

Samarium possesses isotopes with high neutron absorption cross-sections, making it a valuable material in nuclear science and technology. researchgate.netiaea.org Specifically, samarium is employed as a neutron absorber in the control rods of nuclear reactors to regulate the fission process. researchgate.netredalyc.org Samarium(III) acetate hydrate serves as a precursor for producing high-purity samarium compounds for these demanding applications. researchgate.netredalyc.org

The production of high-purity samarium acetate is crucial for its use in the nuclear field. researchgate.net A process involving ion exchange chromatography can be used to achieve purities of 99.9% or higher. redalyc.org The resulting samarium acetate tetrahydrate (Sm(CH₃COO)₃·4H₂O) can then be used to fabricate materials for nuclear applications. researchgate.netredalyc.org The ability of samarium to effectively capture neutrons makes it a critical component for ensuring the safety and control of nuclear reactors. iaea.org

Table 2: Samarium Isotopes and Neutron Absorption

Isotope Natural Abundance (%) Thermal Neutron Cross-Section (barns)
¹⁴⁷Sm 15.0 68
¹⁴⁹Sm 13.8 41,000
¹⁵⁰Sm 7.4 100
¹⁵²Sm 26.7 210
¹⁵⁴Sm 22.8 8.5

Note: Data is generalized from nuclear science resources. The high cross-section of ¹⁴⁹Sm is particularly notable for control rod applications.

Prospects for Novel Coordination Polymer Applications

Samarium(III) acetate hydrate is a valuable starting material for the synthesis of novel coordination polymers (CPs), also known as metal-organic frameworks (MOFs). These materials are constructed from metal ions or clusters linked by organic ligands, creating one-, two-, or three-dimensional structures. The resulting frameworks can be highly porous, making them subjects of intense research for applications like gas storage, molecular recognition, and catalysis. scielo.org.mx

Lanthanide-based CPs, including those made with samarium, are of great interest due to their potential in magnetism and luminescence, in addition to gas adsorption. The design of samarium(III) coordination polymers with specific ligands, such as 1,2,4,5-benzenetetracarboxylate, can create three-dimensional networks. The tuneable nature of the pores and the chemical properties of the internal surfaces within these polymers allow for the selective storage of gases like hydrogen, carbon dioxide, and methane. scielo.org.mx As research progresses, samarium-based CPs are expected to find roles in energy conversion and storage, leveraging both the structural possibilities of the polymer and the unique electronic properties of the samarium ion.

Q & A

Q. How can researchers optimize the synthesis of samarium acetate hydrate with high purity for catalytic applications?

this compound is typically synthesized by reacting samarium oxide or chloride with acetic acid under controlled hydration. To achieve ≥99.9% purity (trace metals basis), use stoichiometric ratios of Sm₂O₃ and glacial acetic acid in aqueous conditions, followed by recrystallization in ethanol-water mixtures. Purity can be verified via inductively coupled plasma mass spectrometry (ICP-MS) . Ensure anhydrous handling to prevent unintended hydration state changes.

Q. What methods are effective for determining the hydration state of this compound?

Thermogravimetric analysis (TGA) is critical for quantifying hydration states. Heat the compound from 25°C to 300°C at 10°C/min under nitrogen. Weight loss between 100–200°C corresponds to water release, while decomposition of acetate ligands occurs above 250°C. Pair with powder X-ray diffraction (PXRD) to confirm crystalline phase consistency .

Q. How does solubility in polar vs. nonpolar solvents influence experimental design for this compound?

this compound is highly soluble in water and polar solvents (e.g., ethanol, acetic acid) but insoluble in nonpolar solvents like hexane. For nanoparticle synthesis, dissolve in water/ethanol mixtures (3:1 v/v) to achieve 0.1–0.5 M concentrations. Note that solubility decreases with higher hydration states, requiring solvent optimization for reproducibility .

Q. What safety protocols are essential when handling this compound in the laboratory?

Use NIOSH-approved respirators (N95) for powder handling to avoid inhalation. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers under dry conditions (RH <30%). In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap .

Advanced Research Questions

Q. How does this compound act as a precursor in the synthesis of samarium-doped ceria (SDC) nanoparticles?

this compound decomposes at 250–400°C to form Sm³⁺-doped CeO₂. Use solid-state microwave synthesis (2.45 GHz, 800 W) for rapid, uniform heating. Mix with cerium acetate hydrate in a 1:9 molar ratio (Sm:Ce) and heat for 10–15 minutes. Characterize crystallinity via PXRD and elemental distribution via energy-dispersive X-ray spectroscopy (EDS) .

Q. What role does this compound play in tuning the magnetic properties of Sm₂O₃ nanocrystals?

When used in oleic acid/oleylamine systems, this compound facilitates 2D-confined growth of Sm₂O₃ nanosheets. The acetate ligands control nucleation kinetics, leading to superparamagnetic behavior at room temperature. Confirm magnetic properties using vibrating sample magnetometry (VSM) and correlate with ligand concentration .

Q. How can researchers resolve contradictions in reported decomposition products of this compound?

While some studies report non-hazardous decomposition (CO₂, H₂O, and Sm₂O₃) , others note organic acid vapors and iron oxide byproducts under oxidative conditions . Use coupled TGA-FTIR to identify real-time gaseous products. Ensure inert atmospheres (N₂/Ar) during thermal analysis to mitigate oxidation discrepancies .

Q. What advanced spectroscopic techniques are suitable for probing the coordination environment of this compound?

Extended X-ray absorption fine structure (EXAFS) at the Sm L₃-edge reveals Sm–O bond distances and acetate ligand geometry. Pair with Raman spectroscopy to identify symmetric/asymmetric carboxylate stretching modes (ν(COO⁻) at 1,410 cm⁻¹ and 1,550 cm⁻¹). Compare with density functional theory (DFT) simulations for validation .

Q. How does this compound compare to nitrate precursors in the synthesis of lanthanide-based phosphors?

Acetate precursors yield smaller particle sizes (10–20 nm vs. 50–100 nm for nitrates) due to lower decomposition temperatures. For white LED phosphors, mix this compound with Eu³⁺/Ce³⁺ acetates in 1-octadecene/oleic acid at 280°C. Monitor photoluminescence quantum yield (PLQY) using integrating spheres .

Q. What strategies mitigate batch-to-batch variability in this compound used for catalytic transesterification?

Pre-dry the compound at 80°C for 24 hours to standardize hydration states. For polycarbonate/polyester blends, use 0.5–1.0 wt% this compound with 10 mol% tetramethylammonium hydroxide. Track catalytic efficiency via ¹H NMR to monitor ester conversion rates .

Methodological Notes

  • Contradictions in Data : Hydration states (e.g., trihydrate vs. variable xxH₂O) and decomposition pathways require context-dependent validation .
  • Critical Techniques : TGA, PXRD, EXAFS, and ICP-MS are indispensable for characterizing purity, structure, and reactivity.
  • Safety : Adhere to GHS Category 2A eye irritation protocols and avoid ambient moisture during storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.